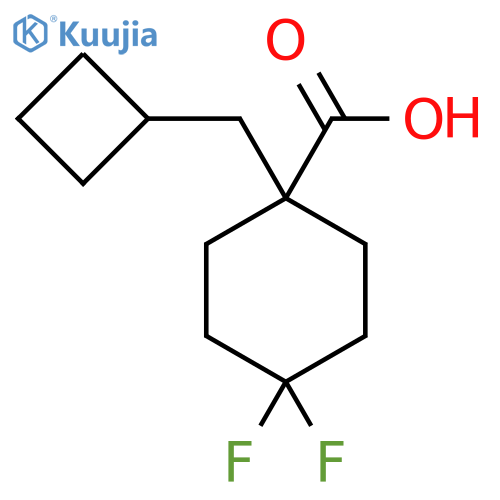Cas no 1389315-19-8 (1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid)

1389315-19-8 structure
商品名:1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
CAS番号:1389315-19-8
MF:C12H18F2O2
メガワット:232.266931056976
CID:4787752
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
- 1-(Cyclobutylmethyl)-4,4-difluorocyclohexanecarboxylic acid
-
- インチ: 1S/C12H18F2O2/c13-12(14)6-4-11(5-7-12,10(15)16)8-9-2-1-3-9/h9H,1-8H2,(H,15,16)
- InChIKey: XPEUSIBLDSTITG-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C(=O)O)(CC1)CC1CCC1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091416-1g |
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid |
1389315-19-8 | 1g |
£470.00 | 2022-02-28 |
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
1389315-19-8 (1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
